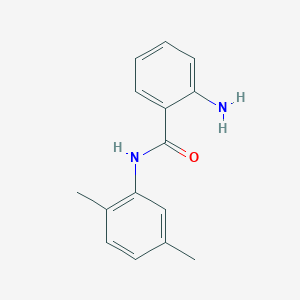

2-Amino-n-(2,5-dimethylphenyl)benzamide

描述

It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted infections . Erythromycin gluceptate is particularly valued for its broad-spectrum antibacterial activity and its ability to be administered intravenously, making it suitable for severe infections .

准备方法

合成路线和反应条件

红霉素葡甲胺是通过使红霉素与葡萄糖酸反应合成的。 反应通常涉及红霉素与葡萄糖酸之间形成盐,从而生成红霉素葡甲胺 . 该过程需要仔细控制pH值和温度以确保化合物的稳定性。

工业生产方法

红霉素葡甲胺的工业生产涉及通过发酵红霉素链霉菌产生红霉素,然后通过化学修饰形成红霉素葡甲胺。 发酵过程经过优化以最大限度地提高产量和纯度,随后的化学修饰在受控条件下进行,以确保获得所需产品 .

化学反应分析

反应类型

红霉素葡甲胺会发生各种化学反应,包括水解、氧化和还原。 这些反应会影响化合物的稳定性和功效。

常用试剂和条件

水解: 红霉素葡甲胺在水溶液中可能会发生水解,尤其是在酸性或碱性条件下。

主要形成的产物

红霉素葡甲胺水解形成的主要产物是红霉素和葡萄糖酸。 氧化会导致各种降解产物,这些产物通常是无活性的 .

科学研究应用

红霉素葡甲胺具有广泛的科学研究应用:

作用机制

红霉素葡甲胺通过与易感细菌的50S核糖体亚基结合而发挥其抗菌作用,从而抑制蛋白质合成。 这种作用阻止细菌生长和繁殖,最终导致其死亡 . 红霉素葡甲胺的分子靶标是50S核糖体亚基中的23S rRNA,蛋白质合成的抑制是通过阻断转肽和易位反应实现的 .

与相似化合物的比较

红霉素葡甲胺属于大环内酯类抗生素,包括阿奇霉素、克拉霉素和螺旋霉素等其他化合物 . 与这些类似化合物相比,红霉素葡甲胺具有以下独特特点:

相似化合物列表

- 阿奇霉素

- 克拉霉素

- 螺旋霉素

- 罗红霉素

- 泰利霉素

红霉素葡甲胺因其广谱活性、稳定性和适用于静脉注射的独特组合而脱颖而出。

相似化合物的比较

Erythromycin gluceptate belongs to the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin . Compared to these similar compounds, erythromycin gluceptate has the following unique features:

Broad-Spectrum Activity: Erythromycin gluceptate has a broad spectrum of activity against both gram-positive and gram-negative bacteria.

Intravenous Administration: Unlike some other macrolides, erythromycin gluceptate can be administered intravenously, making it suitable for severe infections.

List of Similar Compounds

- Azithromycin

- Clarithromycin

- Spiramycin

- Roxithromycin

- Telithromycin

Erythromycin gluceptate stands out due to its unique combination of broad-spectrum activity, stability, and suitability for intravenous administration.

生物活性

2-Amino-N-(2,5-dimethylphenyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an amino group and a benzamide structure, which are critical for its interaction with biological targets. The purpose of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structural characteristics include:

- An amino group (-NH2)

- A benzamide moiety

- Two methyl groups located at the 2 and 5 positions on the aromatic ring

This structural configuration contributes to the compound's reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to different biological effects. For instance, similar compounds have been shown to inhibit cancer cell proliferation and exhibit antimicrobial properties .

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that certain analogs can inhibit the growth of cancer cells in vitro. For example:

- Compound Testing : In a study involving various benzamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Case Study 1: Antiparasitic Activity

A related study focused on benzamide derivatives for their antiparasitic effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally similar to this compound were evaluated for their ability to inhibit parasite growth. One derivative exhibited an EC50 value of 0.001 μM, highlighting the potential of benzamide structures in drug development for parasitic diseases .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, a series of benzamide derivatives were synthesized and tested for cytotoxic effects on various cancer cell lines. The results indicated that modifications to the benzamide structure could enhance the efficacy of these compounds as anticancer agents. Specifically, certain derivatives induced apoptosis in treated cells, showcasing their potential as therapeutic agents .

Research Findings Summary Table

属性

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVFIDOVWVGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。